molecular formula C17H14O4 B2930694 (2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 1322574-20-8

(2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2930694
CAS No.: 1322574-20-8
M. Wt: 282.295
InChI Key: VGYKFEDOWJOOCJ-SXGWCWSVSA-N
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Description

(2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a methoxy group at the 6th position and a methoxyphenylmethylidene group at the 2nd position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 6-methoxy-2,3-dihydro-1-benzofuran-3-one with 3-methoxybenzaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It serves as a lead compound for the development of new drugs and therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential use in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets, such as enzymes, receptors, and signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
  • (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide
  • 8-8’-Dehydrodiferulic acid

Uniqueness

Compared to similar compounds, (2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its dual methoxy substitution enhances its reactivity and potential for forming diverse derivatives.

Properties

IUPAC Name

(2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)9-16-17(18)14-7-6-13(20-2)10-15(14)21-16/h3-10H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYKFEDOWJOOCJ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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